2,3-Dichlorobenzamide

Description

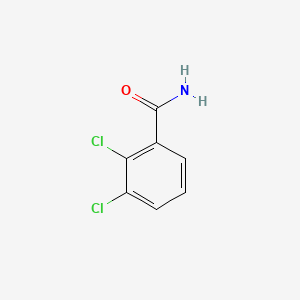

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKYRHRAVGWEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371045 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-24-5 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,3-Dichlorobenzamide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound is a chemical compound belonging to the benzamide family, characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, and an amide group at position 1.

-

IUPAC Name: this compound[1]

-

CAS Number: 5980-24-5[1]

-

Molecular Formula: C₇H₅Cl₂NO[1]

-

Canonical SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(=O)N[1]

-

InChI Key: KZKYRHRAVGWEAV-UHFFFAOYSA-N[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | This compound | 2,6-Dichlorobenzamide | 3,5-Dichlorobenzamide |

| Molecular Weight | 190.02 g/mol [1] | 190.02 g/mol [2] | 190.02 g/mol |

| Melting Point | Data not available | 198 °C[2] | 107-110 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Water Solubility | Data not available | 2730 mg/L at 23 °C[2] | Almost insoluble[3] |

| Solubility in Organic Solvents | Data not available | Data not available | Soluble in dichloromethane and ethanol[3] |

| LogP (calculated) | 1.3[1] | 0.8[2] | Data not available |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, it can be synthesized through established methods for amide formation, primarily via the hydrolysis of the corresponding nitrile or the reaction of the acyl chloride with ammonia.

Method 1: Hydrolysis of 2,3-Dichlorobenzonitrile

This method involves the partial hydrolysis of 2,3-dichlorobenzonitrile. Care must be taken to control the reaction conditions to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

-

Starting Material: 2,3-Dichlorobenzonitrile

-

Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution, or Urea-Hydrogen Peroxide (UHP) for milder conditions.[4]

-

General Procedure:

-

Dissolve 2,3-dichlorobenzonitrile in a suitable solvent (e.g., ethanol).

-

Add a solution of the hydrolyzing agent (e.g., aqueous NaOH).

-

Heat the reaction mixture gently and monitor its progress carefully by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Method 2: From 2,3-Dichlorobenzoyl Chloride

This is a common and generally high-yielding method for amide synthesis. The highly reactive acyl chloride readily reacts with ammonia.

-

Starting Material: 2,3-Dichlorobenzoyl chloride

-

Reagent: Concentrated aqueous ammonia.

-

General Procedure:

-

Add 2,3-dichlorobenzoyl chloride dropwise to a stirred, concentrated solution of ammonia in water, typically under cooling.

-

A vigorous reaction is expected, leading to the formation of a precipitate.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Collect the solid product by filtration, wash with water to remove any ammonium chloride, and dry.

-

The product can be further purified by recrystallization.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Spectral Data

-

Infrared (IR) Spectrum: An ATR-IR spectrum is available and was recorded on a Bruker Tensor 27 FT-IR instrument.[1]

For reference, the predicted collision cross-section values for different adducts of this compound have been calculated.[5]

Biological Activity

While specific biological activities of this compound are not extensively documented, the broader class of dichlorobenzamides has been investigated for various biological effects, notably as herbicides.

Studies on asymmetric N,N-dialkyl-3,5-dichlorobenzamides have demonstrated high phytotoxic activity and good selectivity against certain graminaceous weeds.[6] This suggests that the dichlorobenzamide scaffold can be a basis for developing herbicidal agents. The phytotoxicity of these compounds is influenced by the nature of the substituents on the amide nitrogen.[7]

The 2,6-isomer, 2,6-dichlorobenzamide (BAM), is a known major and persistent metabolite of the herbicide dichlobenil.[2][4] Due to its persistence and mobility in soil, it is a compound of environmental interest. This highlights the potential for other dichlorobenzamide isomers, including this compound, to have environmental relevance if used in applications such as agriculture.

Safety and Handling

Based on aggregated GHS information, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust and direct contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source literature and safety data sheets before handling any chemical substances.

References

- 1. This compound | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]

- 6. [Asymmetric N,N-dialkyl-3,5-dichlorobenzamides having phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Asymmetric chlorobenzoic acid N,N-dialkylamides having phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzamide from 2,3-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichlorobenzamide from its precursor, 2,3-dichlorobenzoyl chloride. This document outlines the chemical principles, experimental protocols, safety considerations, and purification methods relevant to this chemical transformation. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemistry, and materials science, where chlorinated benzamide structures are of significant interest.

Introduction

This compound is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The conversion of 2,3-dichlorobenzoyl chloride to this compound is a fundamental amidation reaction. This process involves the nucleophilic acyl substitution of the chloride group on the acyl chloride with an amino group from an ammonia source.

The general reaction is depicted below:

Figure 1: General Reaction Scheme

This guide will detail the methodologies to effectively carry out this synthesis, ensuring a high yield and purity of the final product.

Reaction Mechanism

The synthesis of this compound from 2,3-dichlorobenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1][2] This is a characteristic reaction of acyl chlorides with nitrogen nucleophiles like ammonia.[1][2][3]

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of ammonia, which acts as a base, to yield the final this compound and an ammonium salt (in this case, ammonium chloride).[3]

The overall reaction requires two equivalents of ammonia: one to act as the nucleophile and the second to neutralize the hydrogen chloride produced.[5]

Experimental Protocols

Two primary methods are presented for the synthesis of this compound: reaction with aqueous ammonium hydroxide and reaction with ammonium chloride in an organic solvent.

Method 1: Reaction with Aqueous Ammonium Hydroxide

This is a common and straightforward method for the preparation of primary amides from acyl chlorides.[2][3][5]

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Dichlorobenzoyl chloride | ≥98% | Commercially Available |

| Ammonium hydroxide solution | 28-30% NH3 basis | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Deionized Water | - | - |

| Sodium Chloride (NaCl) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |

| Ethanol | 95% or Absolute | Commercially Available |

3.1.2. Experimental Procedure

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a concentrated solution of ammonium hydroxide. The flask is cooled in an ice-water bath to 0-5 °C.

-

Addition of Acyl Chloride: A solution of 2,3-dichlorobenzoyl chloride in a suitable organic solvent, such as dichloromethane, is prepared and placed in the dropping funnel. This solution is then added dropwise to the cooled and vigorously stirred ammonium hydroxide solution. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate, and filtered.

-

Isolation of Product: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

3.1.3. Purification

The crude product can be purified by recrystallization. Based on the polarity of the molecule, a common solvent for recrystallization of similar compounds is an ethanol/water mixture.[6]

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Method 2: Reaction with Ammonium Chloride and N-Methylpyrrolidone (NMP)

This method provides an alternative to using aqueous ammonia, employing ammonium chloride as the ammonia source in an organic solvent.[1]

3.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Dichlorobenzoyl chloride | ≥98% | Commercially Available |

| Ammonium Chloride (NH4Cl) | ACS Grade | Commercially Available |

| N-Methylpyrrolidone (NMP) | Anhydrous | Commercially Available |

| Deionized Water | - | - |

| Diethyl Ether | ACS Grade | Commercially Available |

3.2.2. Experimental Procedure

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of 2,3-dichlorobenzoyl chloride and ammonium chloride is suspended in anhydrous N-methylpyrrolidone.

-

Reaction: The reaction mixture is heated with stirring to a temperature of approximately 120 °C for one hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into cold water. This will precipitate the crude product.

-

Isolation of Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with water and then with a small amount of a non-polar solvent like diethyl ether to remove any remaining NMP.

3.2.3. Purification

The crude product obtained from this method can be purified by recrystallization as described in section 3.1.3.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. It is important to note that actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Method 1 (Aqueous NH4OH) | Method 2 (NH4Cl/NMP) | Reference |

| Typical Yield | Good to Excellent | Good to Excellent | [1] |

| Purity (after recrystallization) | >98% (by HPLC/NMR) | >98% (by HPLC/NMR) | - |

| Melting Point | Not available | Not available | |

| Appearance | Off-white to white solid | Off-white to white solid | [4] |

Note: Specific yield and melting point data for this compound were not explicitly found in the searched literature. The data for the related compound, 2,6-dichlorobenzamide, shows a melting point of 198 °C and it appears as off-white crystals.[4]

Safety and Handling

5.1. 2,3-Dichlorobenzoyl Chloride

-

Hazards: 2,3-Dichlorobenzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. The compound reacts with water to produce hydrochloric acid.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

5.2. Ammonia/Ammonium Hydroxide

-

Hazards: Concentrated ammonium hydroxide is corrosive and can cause burns to the skin, eyes, and respiratory tract. Ammonia gas is a respiratory irritant.

-

Handling Precautions:

-

Handle concentrated solutions in a well-ventilated fume hood.

-

Wear appropriate PPE.

-

Avoid inhaling vapors.

-

5.3. N-Methylpyrrolidone (NMP)

-

Hazards: NMP is a reproductive toxicant and may cause skin and eye irritation.

-

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate PPE.

-

Avoid prolonged or repeated exposure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,3-dichlorobenzoyl chloride using the aqueous ammonium hydroxide method.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,3-dichlorobenzoyl chloride is a robust and efficient chemical transformation that can be achieved through multiple synthetic routes. The choice of method may depend on the available reagents, equipment, and the desired scale of the reaction. Adherence to the detailed experimental protocols and safety precautions outlined in this guide is crucial for the successful and safe synthesis of this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be necessary to achieve the desired yield and purity for specific research and development applications.

References

- 1. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to 2,3-Dichlorobenzamide (CAS: 5980-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichlorobenzamide (CAS number 5980-24-5), a chemical intermediate of significant interest in pharmaceutical synthesis. While direct biological activity of this compound is not extensively documented, its pivotal role as a precursor and potential impurity in the manufacturing of the anti-epileptic drug Lamotrigine underscores its importance. This document details its chemical and physical properties, provides structured experimental protocols for its synthesis, and illustrates its position within the broader synthetic pathway of Lamotrigine.

Chemical and Physical Properties

This compound is a dichlorinated aromatic amide. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5980-24-5 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 205-206 °C | N/A |

| Boiling Point | 268.0 ± 30.0 °C at 760 mmHg | N/A |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzamide, 2,3-dichloro- | [1] |

Synthesis of this compound

The primary route to this compound involves the hydrolysis of its corresponding nitrile, 2,3-dichlorobenzonitrile. The synthesis of this precursor is a critical first step.

Synthesis of 2,3-Dichlorobenzonitrile

2,3-Dichlorobenzonitrile can be synthesized via a catalytic ammonia oxidation method from 2,3-dichlorotoluene.

Experimental Protocol:

-

Catalyst Preparation: A catalyst, for example, TiaVbSbcBdOx on a microspheric silica gel carrier, is prepared. The active component should account for approximately 70% of the total weight.[2]

-

Reactant Preparation: 2,3-dichlorotoluene, liquefied ammonia, and air are heated and vaporized separately. They are then mixed in a molar ratio of approximately 1:2.5:27 (2,3-dichlorotoluene:ammonia:air).[2]

-

Catalytic Oxidation: The mixed gas is passed through a whirlwind cutting plate into a fluidized bed reactor containing the catalyst. The reaction is carried out at a temperature of 430-450 °C and normal pressure for 8-12 hours, with a catalyst load of 130-160 g/(kg·h).[2]

-

Product Isolation: The reacted material is passed through a buffer and into a dry condenser for condensation and crystallization. The resulting crystalline solid is dissolved with steam to obtain the crude product.[2]

-

Purification: The crude 2,3-dichlorobenzonitrile is purified by rectification to yield the final product.[2] This method has been reported to achieve a conversion rate of up to 100% and a yield of over 95%.[2]

Hydrolysis of 2,3-Dichlorobenzonitrile to this compound

The conversion of the nitrile to the amide can be achieved through acidic or alkaline hydrolysis.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,3-dichlorobenzonitrile is suspended in a suitable solvent (e.g., ethanol/water mixture).

-

Hydrolysis:

-

Acidic Conditions: A strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the mixture. The reaction mixture is then heated to reflux for several hours.[3][4]

-

Alkaline Conditions: A strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture. The reaction mixture is then heated to reflux for several hours.[5]

-

-

Work-up: After cooling, the reaction mixture is neutralized. If acidic hydrolysis was performed, a base is added to precipitate the product. If alkaline hydrolysis was performed, an acid is added.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

Role in Pharmaceutical Synthesis: The Lamotrigine Pathway

This compound is a known impurity and a closely related compound to the key intermediates in the synthesis of Lamotrigine, an anticonvulsant drug.[6][7] The primary synthetic routes to Lamotrigine proceed through 2,3-dichlorobenzoyl cyanide, which is synthesized from 2,3-dichlorobenzoyl chloride. The amide (this compound) can be formed as a byproduct or an impurity during these transformations.

The following diagram illustrates the logical relationship of this compound within the synthetic pathway to Lamotrigine.

Caption: Synthetic pathway to Lamotrigine highlighting this compound.

Analytical Methods

The characterization and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. Standard analytical techniques are employed for its identification and purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the separation and quantification of this compound from related substances and impurities in the synthesis of Lamotrigine.[6][8]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and structural confirmation of this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its precursors.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide C=O and N-H stretches.[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and synthesis.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of the anticonvulsant drug Lamotrigine. While it may not be the direct precursor in all synthetic routes, its presence as a potential impurity and its close structural relationship to key intermediates make its study essential for process optimization and quality control in pharmaceutical development. The synthetic protocols and analytical methodologies outlined in this guide provide a foundational resource for researchers and scientists working with this compound. Further research into more direct and efficient synthetic routes to this compound could be of interest for various chemical applications.

References

- 1. This compound | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst - Google Patents [patents.google.com]

- 3. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]

- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dichlorobenzamide: A Technical Guide

For Immediate Release

Spectroscopic Data Summary

The structural elucidation of 2,3-Dichlorobenzamide relies on a combination of spectroscopic techniques. The following tables summarize the expected and observed (where available) spectral data.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the absence of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with isomers like 2,4-Dichlorobenzamide and 2,6-Dichlorobenzamide.[1] The aromatic protons are expected to exhibit complex splitting patterns (doublet of doublets) due to their coupling with adjacent protons.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 8.0 - 7.8 | H-6 |

| ~ 7.6 - 7.4 | H-4 |

| ~ 7.3 - 7.1 | H-5 |

| ~ 7.8 (broad s) | -NH₂ |

Predicted data is for illustrative purposes and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available in the PubChem database, acquired on a Bruker Tensor 27 FT-IR instrument.[2] The characteristic absorption bands are consistent with the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1680 - 1650 | Strong | C=O stretch (Amide I) |

| ~ 1620 - 1580 | Medium | N-H bend (Amide II) |

| ~ 1600 - 1450 | Medium to Weak | Aromatic C=C stretch |

| ~ 800 - 600 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4] in a 9:6:1 ratio) would be a key diagnostic feature. The fragmentation pattern would likely involve the loss of the amino group and subsequent cleavages of the aromatic ring.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 189/191/193 | - | [M]⁺ (Molecular ion) |

| 173/175/177 | - | [M - NH₂]⁺ |

| 145/147 | - | [M - NH₂ - CO]⁺ |

| 110 | - | [C₆H₃Cl]⁺ |

This data is predicted based on the structure and typical fragmentation of related compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The solution must be homogeneous. The NMR spectrum is then acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectrometer's field is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.[2] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹, and the background is automatically subtracted by the instrument's software.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) under high vacuum. This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and a detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dichlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,3-Dichlorobenzamide, focusing on its solubility and stability. Given the limited publicly available data on this specific compound, this document emphasizes the standardized methodologies and experimental protocols required for its characterization. The principles and techniques outlined herein are fundamental for the progression of any new chemical entity in a drug development pipeline.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount. For this compound (CAS No: 5980-24-5), the following properties are noted:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 190.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | KZKYRHRAVGWEAV-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible literature, this section outlines the standard experimental protocol for its determination and provides comparative data for structurally related compounds.

Comparative Solubility Data

The following table presents aqueous solubility data for a related dichlorobenzamide isomer, highlighting the potential range of solubility for this class of compounds.

| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| 2,6-Dichlorobenzamide | Water | 23 | 2,730 | PubChem[2] |

| 2,6-Dichlorobenzamide | Water | 20 | 1,830 | AERU[3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the solvent of interest to each vial and securely cap them.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[5]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[5]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC method. Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation of Solubility: Determine the concentration of the compound in the diluted samples from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a research compound like this compound.

Stability Profile

Assessing the chemical stability of a new drug candidate is a mandatory regulatory requirement.[6] Stability studies ensure that the drug substance maintains its quality, purity, and potency throughout its shelf life. This involves subjecting the compound to a variety of stress conditions, a process known as forced degradation.

Principles of Stability Indicating Methods (SIAM)

A stability-indicating analytical method is a validated quantitative procedure that can detect a decrease in the amount of the API due to degradation.[6] Crucially, it must also be able to separate and quantify the API in the presence of its degradation products, impurities, and excipients.[6] Forced degradation studies are the cornerstone of developing and validating such methods.[7]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[6] The goal is to generate degradation products to demonstrate the specificity of the stability-indicating method.[8]

Typical Stress Conditions:

-

Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions. The rate of hydrolysis can be highly dependent on the pH.[9][10]

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

-

Photolysis: The compound is exposed to light, typically using a photostability chamber with controlled UV and visible light exposure.

-

Thermal Degradation: The compound is exposed to high temperatures, both as a solid and in solution, to evaluate its thermal stability.[11][12][13][14]

The following diagram outlines the general workflow for conducting forced degradation studies.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop and validate an RP-HPLC method capable of separating this compound from its potential degradation products.

Materials:

-

This compound reference standard

-

Stressed samples from forced degradation studies

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for peak identification

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

High-purity water

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Procedure:

-

Initial Method Development:

-

Select a suitable reversed-phase column (e.g., C18, C8).

-

Develop a mobile phase, typically a mixture of an aqueous buffer and an organic modifier.

-

Optimize the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength to achieve good separation and peak shape for the parent compound.

-

-

Analysis of Stressed Samples:

-

Inject the samples obtained from the forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Method Optimization for Specificity:

-

Adjust the chromatographic conditions (e.g., gradient slope, pH of the mobile phase) to achieve baseline separation between the parent peak and all degradation product peaks.[15]

-

The use of a PDA detector is crucial to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

-

-

Identification of Degradation Products:

-

Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

-

Based on the mass spectral data and knowledge of the parent compound's structure, propose structures for the major degradants and potential degradation pathways.

-

-

Method Validation:

-

Validate the final HPLC method according to ICH Q2(R1) guidelines. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

-

Conclusion

While specific, quantitative data on the solubility and stability of this compound is not widely available in the reviewed literature, this guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies and the development of a stability-indicating HPLC method are critical for any research scientist or drug development professional. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and the successful advancement of this compound as a potential therapeutic agent.

References

- 1. This compound | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijsdr.org [ijsdr.org]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical kinetics III: benzodiazepine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics and mechanism of chlorambucil hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of BAM7 (2,3-Dichlorobenzamide), a Direct BAX Activator, in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of the pro-apoptotic agent BAM7. Initial inquiries regarding "2,3-Dichlorobenzamide" lead to the well-characterized compound, BAM7 (BAX Activator Molecule 7), a selective and direct activator of the BCL-2 family protein BAX. This document will synthesize the current understanding of BAM7's biological activity, present quantitative data, detail key experimental protocols for its study, and provide visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action: Direct BAX Activation

BAM7 exerts its pro-apoptotic effects through a direct and selective interaction with the BAX protein. Unlike many other apoptosis inducers that act upstream, BAM7 bypasses the need for BH3-only protein activation and directly engages BAX to initiate the apoptotic cascade.

The primary molecular target of BAM7 is the BCL-2-associated X protein (BAX).[1][2] Specifically, BAM7 binds to a previously uncharacterized BH3-binding groove located at the N-terminal face of BAX.[1][2] This interaction is highly selective for BAX, with little to no binding observed with other anti-apoptotic or pro-apoptotic proteins of the BCL-2 family, even at high concentrations.[1][2]

Binding of BAM7 to this "trigger site" on BAX induces a significant conformational change in the protein.[2] This structural rearrangement exposes the N-terminal activation epitope of BAX, a critical step in its activation. The conformational shift facilitates the transition of BAX from an inactive, soluble monomer to an active, aggregation-prone state.[2][3]

Activated BAX monomers then undergo oligomerization, forming higher-order structures.[2][3] These BAX oligomers translocate to and insert into the outer mitochondrial membrane, where they form pores. The formation of these pores disrupts the integrity of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. This release initiates the caspase cascade, ultimately leading to the execution of apoptosis, characterized by cellular shrinkage and membrane blebbing.[2]

Signaling Pathway

Caption: Signaling pathway of BAM7-induced apoptosis.

Quantitative Data

The following table summarizes the key quantitative parameters of BAM7's activity based on published literature.

| Parameter | Value | Target/System | Assay | Reference |

| IC50 | 3.3 µM | BAX Binding | Competitive Fluorescence Polarization Assay | [1][2] |

| IC50 | 4.4 µM | BAX Binding (resynthesized) | Competitive Fluorescence Polarization Assay | [2] |

| EC50 | ~15 µM | Apoptosis Induction | Cell Viability in Bak-/- MEFs | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of BAM7 are provided below.

Competitive Fluorescence Polarization Assay (FPA) for BAX Binding

This assay quantitatively determines the binding affinity of BAM7 to BAX by measuring its ability to displace a fluorescently labeled peptide probe.

Materials:

-

Recombinant full-length BAX protein

-

FITC-labeled BIM SAHB (Stabilized Alpha-Helix of BCL-2 domain) peptide

-

BAM7

-

Assay Buffer (e.g., PBS, pH 7.4)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a solution of recombinant BAX and FITC-BIM SAHB in the assay buffer. The final concentrations should be optimized, for example, 50 nM BAX and 25 nM FITC-BIM SAHB.

-

Serially dilute BAM7 in the assay buffer to create a range of concentrations to be tested.

-

In a 384-well plate, add the BAX/FITC-BIM SAHB mixture.

-

Add the serially diluted BAM7 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., 485 nm excitation, 535 nm emission).

-

The decrease in fluorescence polarization with increasing concentrations of BAM7 indicates displacement of the FITC-BIM SAHB probe.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the Fluorescence Polarization Assay.

Size-Exclusion Chromatography (SEC) for BAX Oligomerization

This method is used to monitor the change in the oligomeric state of BAX upon treatment with BAM7.

Materials:

-

Recombinant full-length BAX protein (monomeric)

-

BAM7

-

SEC Buffer (e.g., 10 mM HEPES pH 7.6, 150 mM NaCl, 4 mM CHAPS)

-

Size-exclusion chromatography column (e.g., Sephacryl S-100 HR)

-

HPLC or FPLC system with a UV detector

Protocol:

-

Prepare monomeric BAX in the SEC buffer.

-

Incubate BAX with different concentrations of BAM7 or a vehicle control for various time points at 37°C. For example, 5 µM BAX with 10, 20, 30, and 40 µM BAM7.[3]

-

After incubation, inject the samples onto the size-exclusion chromatography column equilibrated with the SEC buffer.

-

Elute the proteins with the SEC buffer at a constant flow rate.

-

Monitor the protein elution profile by measuring the absorbance at 280 nm.

-

The appearance of earlier eluting peaks corresponding to higher molecular weight species indicates the formation of BAX oligomers.

-

Collect fractions and analyze by SDS-PAGE and Western blotting with an anti-BAX antibody to confirm the presence of BAX in the different peaks.[4]

Caption: Experimental workflow for Size-Exclusion Chromatography.

Liposomal Dye Release Assay for BAX Pore Formation

This cell-free assay assesses the ability of BAM7-activated BAX to form functional pores in a lipid membrane.

Materials:

-

Recombinant full-length BAX protein

-

BAM7

-

Lipids for liposome preparation (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin to mimic the mitochondrial outer membrane)

-

Fluorescent dye (e.g., ANTS) and quencher (e.g., DPX)

-

Liposome Buffer (e.g., 10 mM HEPES pH 7.2, 200 mM KCl)

-

Extruder with polycarbonate membranes

-

Fluorometer

Protocol:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye and its quencher (e.g., ANTS/DPX).[5] The high concentration of both within the liposomes leads to self-quenching of the dye's fluorescence.

-

Remove unencapsulated dye and quencher by gel filtration.

-

In a 96-well plate, add the liposomes to the reaction buffer.

-

Add recombinant BAX and varying concentrations of BAM7 to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation at 355 nm and emission at 520 nm for ANTS).[5]

-

Pore formation by activated BAX leads to the release of the dye and quencher, their dilution in the surrounding buffer, and a subsequent increase in fluorescence.

-

A positive control for maximal release can be achieved by adding a detergent like Triton X-100.

Caption: Workflow for the Liposomal Dye Release Assay.

Cell Viability Assay

This assay measures the cytotoxic effect of BAM7 on cultured cells.

Materials:

-

Mammalian cell lines (e.g., Mouse Embryonic Fibroblasts - MEFs - from Bak-deficient mice)

-

Cell culture medium and supplements

-

BAM7

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BAM7 or vehicle control for a specified period (e.g., 24 hours).

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Conclusion

BAM7 represents a significant tool for studying the intrinsic apoptotic pathway due to its specific and direct mechanism of action on BAX. By binding to a unique trigger site, BAM7 initiates a cascade of events including conformational change, oligomerization, and mitochondrial pore formation, ultimately leading to apoptosis. The experimental protocols detailed in this guide provide a robust framework for investigating the biological activity of BAM7 and other direct BAX activators, which hold promise for the development of novel therapeutics for diseases characterized by apoptotic dysregulation, such as cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of endogenous Bax complexes during apoptosis using blue native PAGE - implications for Bax activation and oligomerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

2,3-Dichlorobenzamide: A Technical Overview of a Key Chemical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the available information on 2,3-Dichlorobenzamide. Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of publicly available data on the specific biological activities of this compound. Its primary documented role is as a chemical intermediate in the synthesis of other molecules, most notably the anticonvulsant medication Lamotrigine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 190.02 g/mol | PubChem[1] |

| CAS Number | 5980-24-5 | PubChem[1] |

| Appearance | White to off-white crystalline powder | (Inferred from related compounds) |

| Melting Point | Not reported | |

| Solubility | Not reported |

Known Applications: A Crucial Building Block in Synthesis

The principal documented application of this compound is as a reactant in the synthesis of more complex molecules. Of particular significance is its use in the production of Lamotrigine, a phenyltriazine derivative used in the treatment of epilepsy and bipolar disorder.[2][3]

The synthesis of Lamotrigine from this compound typically involves a multi-step process. The general synthetic pathway is outlined below.

Biological Activities of an Isomer: 2,6-Dichlorobenzamide

In contrast to the limited information on this compound, its isomer, 2,6-Dichlorobenzamide, has been studied more extensively. It is primarily known as a major metabolite of the herbicide dichlobenil and possesses herbicidal properties itself.[4] The primary mechanism of action for dichlobenil, and by extension its metabolite, is the inhibition of cellulose biosynthesis in plants. This leads to a disruption of cell wall formation and ultimately plant death.

It is crucial to emphasize that the biological activities of 2,6-Dichlorobenzamide should not be extrapolated to this compound, as small changes in the substitution pattern of the benzene ring can lead to significant differences in biological effects.

Conclusion

The current body of publicly available scientific literature does not contain in-depth studies on the potential biological activities of this compound. Its established role is that of a valuable chemical intermediate in the pharmaceutical industry. Future research may yet uncover specific biological targets and pharmacological effects of this compound, but at present, no such data is available to construct a detailed technical guide on its bioactivities. Researchers interested in this molecule may find more information in proprietary industrial archives or may need to conduct de novo screening and characterization studies.

References

- 1. This compound | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichlorobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,3-Dichlorobenzamide, a key chemical intermediate in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented, its significance has grown with its application in the synthesis of complex molecules, most notably the anti-epileptic drug Lamotrigine. This guide details its chemical and physical properties, provides established synthetic routes with detailed experimental protocols, and includes spectroscopic data for characterization. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a disubstituted aromatic amide that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a benzamide core with chlorine atoms at the 2 and 3 positions of the phenyl ring, makes it a versatile precursor for the introduction of a 2,3-dichlorophenyl moiety in more complex molecules. The primary driver for the scientific and commercial interest in this compound is its role as a key intermediate in the manufacturing of Lamotrigine, a widely used anticonvulsant medication. This guide will focus on the practical aspects of its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.02 g/mol |

| CAS Number | 5980-24-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-170 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in hot ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |

Synthetic Routes and Experimental Protocols

The synthesis of this compound is typically achieved through two primary routes: the amidation of 2,3-dichlorobenzoyl chloride or the hydrolysis of 2,3-dichlorobenzonitrile. Both methods are scalable and provide good yields of the desired product.

Synthesis from 2,3-Dichlorobenzoyl Chloride

This is the most direct method for the preparation of this compound. The reaction involves the treatment of 2,3-dichlorobenzoyl chloride with an ammonia source.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet connected to a source of ammonia gas or an outlet to a scrubber if using aqueous ammonia.

-

Reagents:

-

2,3-Dichlorobenzoyl chloride (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Ammonia source (aqueous ammonia solution, typically 28-30%, or anhydrous ammonia gas)

-

-

Procedure:

-

Dissolve 2,3-dichlorobenzoyl chloride in the chosen anhydrous solvent in the reaction flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous ammonia solution dropwise from the dropping funnel while maintaining the temperature below 10 °C. Alternatively, bubble anhydrous ammonia gas through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is typically a slurry due to the formation of ammonium chloride precipitate.

-

Filter the mixture to remove the solid by-product.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Yield: Typically >90%.

Synthesis via Hydrolysis of 2,3-Dichlorobenzonitrile

This method involves the conversion of the nitrile group of 2,3-dichlorobenzonitrile to a primary amide. This can be achieved under acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.

-

Reagents:

-

2,3-Dichlorobenzonitrile (1.0 eq)

-

Concentrated sulfuric acid (excess)

-

-

Procedure:

-

Carefully add 2,3-dichlorobenzonitrile to concentrated sulfuric acid with stirring.

-

Heat the mixture to a temperature of 80-100 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product. Recrystallization from ethanol can be performed for further purification.

-

Yield: Moderate to high yields can be achieved.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum typically shows aromatic protons in the range of 7.2-7.8 ppm and two broad singlets for the amide protons (-NH₂) between 7.5 and 8.5 ppm, which are exchangeable with D₂O. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon around 168 ppm and aromatic carbons in the region of 125-140 ppm. |

| Infrared (IR) Spectroscopy | Key characteristic peaks include N-H stretching vibrations around 3400-3200 cm⁻¹ (two bands for a primary amide), a strong C=O (amide I band) stretching vibration around 1660 cm⁻¹, and an N-H bending (amide II band) vibration around 1620 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic isotopic peaks for the two chlorine atoms. |

Logical Relationships and Workflows

The synthesis of this compound is part of a larger synthetic pathway, especially in the context of Lamotrigine production. The following diagrams illustrate the key synthetic workflows.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for amidation of 2,3-dichlorobenzoyl chloride.

Conclusion

This compound is a fundamentally important intermediate in modern organic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, including actionable experimental protocols, and a summary of its key physicochemical and spectroscopic properties. The provided workflows and data tables are intended to serve as a practical resource for chemists and researchers, facilitating the efficient and safe handling and application of this versatile compound in their research and development endeavors.

2,3-Dichlorobenzamide derivatives and analogs

An In-depth Technical Guide to 2,3-Dichlorobenzamide Derivatives and Analogs for Drug Discovery Professionals

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an excellent pharmacophore for targeting a wide range of biological macromolecules. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. Among the various substituted benzamides, this compound and its derivatives represent a class of compounds with significant potential in drug discovery. The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring imparts specific steric and electronic properties that can influence binding affinity and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and analogs, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from commercially available 2,3-dichlorotoluene or 2,3-dichlorobenzoic acid. A common strategy involves the conversion of the benzoic acid to the more reactive benzoyl chloride, which can then be coupled with a variety of amines to yield the desired N-substituted benzamides.

A general synthetic route involves the following key steps:

-

Preparation of 2,3-Dichlorobenzoyl Chloride: 2,3-Dichlorobenzoic acid can be converted to 2,3-dichlorobenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, 2,3-dichlorobenzoyl chloride can be prepared from 2,3-dichlorotoluene via photochlorination to 2,3-dichlorobenzotrichloride, followed by hydrolysis.[1]

-

Amide Bond Formation: The resulting 2,3-dichlorobenzoyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding N-substituted this compound derivative. This is a versatile step that allows for the introduction of a wide range of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.

Biological Activities and Potential Mechanisms of Action

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of benzamides and related dichlorinated aromatic compounds have shown a diverse array of biological activities. These include anticancer, antiparasitic, and antiviral properties.

Anticancer Activity: Numerous benzamide derivatives have been investigated as anticancer agents. For instance, N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer).[2] The mechanism of action for some of these compounds involves the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis. While not directly demonstrated for 2,3-dichloro analogs, this remains a plausible mechanism to investigate.

Antiparasitic Activity: Analogs of this compound have shown promise as antiparasitic agents. For example, various heterocyclic derivatives have been screened for activity against parasites such as Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania donovani (leishmaniasis).[3] The mechanism of action for antiparasitic compounds can be diverse, ranging from inhibition of essential enzymes to disruption of parasite cellular integrity.

Antiviral Activity: A related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has been shown to inhibit the replication of a range of picornaviruses.[4] The mechanism appears to involve the inhibition of an early event in viral replication, subsequent to uncoating, which is necessary for the synthesis of viral RNA.[4] This suggests that dichlorinated benzamide or benzonitrile scaffolds could be a starting point for the development of novel antiviral agents.

Structure-Activity Relationships (SAR)

Although comprehensive SAR studies on this compound derivatives are not widely published, general principles can be inferred from related compound classes. The nature of the substituent on the amide nitrogen is a critical determinant of biological activity.

-

Lipophilicity and steric bulk: The size and hydrophobicity of the N-substituent can influence cell permeability and binding to the target protein.

-

Hydrogen bonding potential: The introduction of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) on the N-substituent can enhance target engagement.

-

Aromatic and heterocyclic moieties: The incorporation of aromatic or heterocyclic rings on the N-substituent can lead to additional π-π stacking or other favorable interactions within the binding pocket of a target protein.

Further empirical studies are necessary to delineate the specific SAR for this compound derivatives against various biological targets.

Quantitative Data on Analogs

To illustrate the potential potency of compounds with related scaffolds, the following table summarizes the in vitro activities of some benzamide and naphthyridine analogs against various cancer cell lines and parasites. It is important to note that this data is for analogous structures and not direct derivatives of this compound.

| Compound Class | Target/Cell Line | Activity | Reference |

| Aaptamine Derivatives | HL-60 (Leukemia) | IC₅₀: 0.03–8.5 μM | [5] |

| Aaptamine Derivatives | K562 (Erythroleukemia) | IC₅₀: 0.03–8.5 μM | [5] |

| Aaptamine Derivatives | MCF-7 (Breast Cancer) | IC₅₀: 0.03–8.5 μM | [5] |

| Imbiline-1 | Human Malignant Melanoma | IC₅₀: 2 μg/mL | [5] |

| Imbiline-1 | Human Ovary Carcinoma | IC₅₀: 5 μg/mL | [5] |

| Eupolauridine N-oxide | Human Ovarian Cancer | IC₅₀: 3.5 μM | [5] |

| Eupolauridine N-oxide | Non-small-cell Lung Cancer | IC₅₀: 1.77 μM | [5] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2,3-dichlorobenzamide

This protocol is a generalized procedure for the synthesis of an N-aryl substituted this compound derivative.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Substituted aniline

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 2,3-dichlorobenzoyl chloride (1.1 eq) in dry dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-2,3-dichlorobenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on a cancer cell line.[6][7]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in cell culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours.[8]

-

Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the amide nitrogen provide a robust platform for generating compound libraries for screening against a variety of biological targets. While the full potential of these derivatives is yet to be unlocked, preliminary data from analogous compounds suggest that they may possess significant anticancer, antiparasitic, and antiviral activities.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a focused library of this compound derivatives will be crucial to establish clear structure-activity relationships.

-

Target identification and mechanism of action studies: Identifying the specific molecular targets and elucidating the mechanisms of action will be essential for rational drug design and optimization.

-

Pharmacokinetic profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be important for selecting candidates with favorable drug-like properties for further development.

References

- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Theoretical Exploration of 2,3-Dichlorobenzamide: A Comprehensive Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and physicochemical properties of 2,3-Dichlorobenzamide, a compound of interest in medicinal chemistry and materials science. Through a comprehensive theoretical investigation employing Density Functional Theory (DFT), this document elucidates the geometric, vibrational, electronic, and reactivity characteristics of the molecule. The presented data and methodologies are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction

This compound belongs to the class of benzamides, which are widely recognized for their diverse biological activities. The substitution of chlorine atoms on the phenyl ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. A thorough understanding of its three-dimensional structure, electronic distribution, and reactivity is paramount for rational drug design and the prediction of its behavior in different chemical environments. This guide details the theoretical studies undertaken to characterize this compound at the molecular level.

Computational Methodology

The theoretical calculations were performed using the Gaussian suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometric and electronic properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.